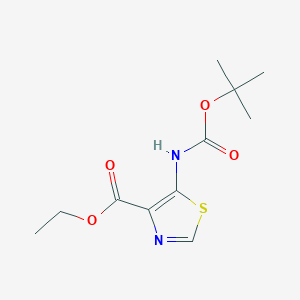

Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate

Description

Molecular Architecture and Functional Group Analysis

Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate (CAS: 864436-92-0) is a heterocyclic compound featuring a thiazole core substituted with two functional groups: a tert-butoxycarbonyl (Boc)-protected amine at the 5-position and an ethyl ester at the 4-position. The molecular formula is C₁₁H₁₆N₂O₄S , with a molecular weight of 272.32 g/mol .

Key Structural Features:

- Thiazole Ring : A five-membered aromatic ring containing sulfur (at position 1) and nitrogen (at position 3).

- Boc Group : The tert-butoxycarbonyl moiety [(C(CH₃)₃)O(CO)] protects the amino group, enhancing stability during synthetic procedures.

- Ethyl Ester : A carbonyl group (C=O) linked to an ethoxy (–OCH₂CH₃) substituent at position 4.

Table 1: Functional Group Assignments

| Position | Functional Group | Key Structural Role |

|---|---|---|

| 4 | Ethyl ester | Electron-withdrawing group; influences reactivity |

| 5 | Boc-protected amine | Stabilizes amine for selective reactions |

| 1,3 | Thiazole ring | Aromatic backbone with S and N heteroatoms |

The SMILES notation (CCOC(=O)C1=C(SC=N1)NC(=O)OC(C)(C)C) confirms connectivity, while the IUPAC name (ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate) reflects substituent positions.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR :

¹³C-NMR :

Table 2: Representative NMR Data

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| H (thiazole) | 7.64 | C–H at position 4 |

| H (OCH₂CH₃) | 4.27 | Ethyl ester |

| C=O (ester) | 172.31 | Ester carbonyl |

Infrared (IR) Spectroscopy

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray data for this compound is unavailable, related thiazole derivatives show:

- Planarity : Thiazole rings adopt near-planar geometries with bond lengths of 1.36 Å (C–N) and 1.71 Å (C–S).

- Substituent Orientation : The Boc and ester groups lie perpendicular to the thiazole plane to minimize steric hindrance.

Figure 1: Hypothetical Crystal Structure

Computational Chemistry Approaches for Electronic Structure Prediction

Density Functional Theory (DFT) studies predict:

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic Potential : Negative charge localized on the thiazole nitrogen and carbonyl oxygens.

Table 3: DFT-Calculated Properties

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy (eV) | -6.8 | Electron-donating ability |

| LUMO Energy (eV) | -2.6 | Electron-accepting ability |

| Dipole Moment (Debye) | 5.1 | Polar nature |

These insights guide synthetic modifications to enhance desired electronic properties.

Properties

IUPAC Name |

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-5-16-9(14)7-8(18-6-12-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOYQRFHEAPJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693336 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864436-92-0 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, enhancing the compound's utility in synthetic pathways.

Biological Applications

Enzyme Inhibition Studies

- The compound has been studied for its role as an enzyme inhibitor. Its structure enables it to interact with biological macromolecules, making it a candidate for drug development targeting specific enzymes involved in disease processes. For instance, research has indicated that derivatives of thiazole compounds can inhibit certain cancer-related enzymes, showcasing their potential in oncology .

Receptor Ligands

- This compound is also investigated as a receptor ligand. Its interactions with receptors can lead to significant biological effects, which are crucial for developing new therapeutic agents. The thiazole ring's ability to engage in π-π stacking and hydrogen bonding enhances its binding affinity to biological targets.

Medicinal Chemistry

Drug Development

- The compound serves as a building block in synthesizing potential drug candidates, particularly those aimed at treating bacterial and fungal infections. Its derivatives have shown promising antimicrobial properties, making them valuable in the pharmaceutical industry .

Case Study: Antimicrobial Activity

- A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those derived from this compound. Results indicated that these compounds exhibited significant activity against common pathogens, supporting their potential as new antibiotics .

Industrial Applications

Production of Fine Chemicals

- In industrial settings, this compound is utilized in producing fine chemicals and materials such as polymers and coatings. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis | Useful in pharmaceuticals and agrochemicals |

| Biological Research | Enzyme inhibitors and receptor ligands | Potential for drug development targeting enzymes |

| Medicinal Chemistry | Antimicrobial agents | Effective against bacterial and fungal infections |

| Industrial Chemistry | Production of fine chemicals | Stability enhances usability in synthetic pathways |

Mechanism of Action

The mechanism by which Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Thiazole Derivatives

Key Observations :

- Positional Isomerism : The Boc group’s placement (position 5 vs. 2) significantly alters electronic distribution. For instance, the target compound’s Boc at position 5 may enhance hydrogen-bonding interactions in biological systems compared to the isomer in .

- Protecting Group Stability : The Boc group in the target compound is labile under acidic conditions, whereas ethoxycarbonyl () requires stronger bases for hydrolysis .

Table 2: Reaction Conditions and Yields

Reactivity and Stability Profiles

Table 3: Stability and Deprotection Comparison

Key Findings :

- The Boc group’s acid-lability makes the target compound ideal for stepwise synthesis in drug discovery, whereas ethoxycarbonyl derivatives require harsh basic conditions for deprotection, limiting their utility in sensitive reactions .

Biological Activity

Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of . Its structure includes a thiazole ring, which is known for its biological relevance, particularly in drug development. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it a versatile candidate for various biological applications.

Mechanisms of Biological Activity

Research indicates that this compound may function as an enzyme inhibitor or receptor ligand , interacting with specific molecular targets involved in various biological pathways. Its unique structure allows for significant binding affinity and specificity, which are crucial for therapeutic efficacy.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Binding : It may act as a ligand for receptors implicated in signaling pathways related to cancer and other diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable inhibitory effects on certain enzymes. For instance, it has shown potential in inhibiting phosphatase activity, which is critical in regulating various cellular processes .

Case Studies

- Cancer Research : A study highlighted the compound's ability to induce apoptosis in cancer cells by disrupting mitotic processes. This was particularly evident in cells with amplified centrosomes, where treatment with the compound led to multipolar mitotic spindle formation, resulting in cell death .

- Pharmacological Evaluation : Another investigation into the pharmacological properties revealed that the compound interacts with P-glycoprotein (P-gp), a key player in drug transport across cell membranes. This interaction suggests potential applications in overcoming drug resistance in cancer therapy .

Data Table: Biological Activity Overview

Preparation Methods

Oxidation and Esterification Steps

The final step to obtain Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate involves oxidation of thiazoline intermediates and esterification to introduce the ethyl ester.

-

- Sodium chlorite (NaClO2) in the presence of sodium dihydrogen phosphate (NaH2PO4) and 2-methyl-2-butene as a scavenger is used to oxidize aldehyde or alcohol intermediates to the corresponding carboxylic acids.

- Reaction conducted in a mixed solvent system (THF/t-BuOH) at room temperature for 2 hours.

-

- The carboxylic acid intermediate is converted to the ethyl ester by reaction with ethyl iodide and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

- The reaction is typically stirred at room temperature for 16 hours.

- Work-up involves extraction, washing with aqueous acid and base to remove impurities, drying, and solvent removal under reduced pressure.

Industrial Scale-Up Considerations

- The synthesis can be scaled using large reactors with continuous flow chemistry techniques to improve reaction control and throughput.

- Optimization of reagent stoichiometry, temperature, and solvent systems is critical for reproducibility and yield.

- Handling of sensitive Boc protecting groups requires careful pH and temperature control to prevent deprotection.

- Safety measures for handling reagents like ethyl iodide and oxidants are essential.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents | Notes |

|---|---|---|---|

| Thiazole ring formation | Modified Hantzsch synthesis | α-Haloketone, Boc-amino acid derivative, base | Low temp (–40 to –20 °C), basic conditions to preserve Boc |

| Cyclodehydration (alternative) | Kelly’s methodology | Ph3PO, Tf2O, cysteinamide derivative | Boc group not compatible; Cbz preferred |

| Oxidation | Pinnick oxidation | NaClO2, NaH2PO4, 2-methyl-2-butene | Room temp, aqueous-organic solvent system |

| Esterification | Alkylation with ethyl iodide and DBU | Ethyl iodide, DBU | Room temp, 16 h reaction |

| Purification | Extraction, washing, drying | EtOAc, aqueous acid/base, MgSO4 | Standard organic work-up |

Research Findings and Notes

- The Boc protecting group is sensitive to acidic and some oxidative conditions; thus, reaction parameters must be optimized to maintain its integrity during synthesis.

- Modified Hantzsch synthesis at low temperature and basic conditions is the most reliable route for Boc-protected thiazoles with high enantiomeric purity.

- Kelly’s method offers excellent yields for thiazoles but requires alternative protecting groups due to incompatibility with Boc.

- Oxidation and esterification steps are well-established and can be adapted for scale-up with appropriate solvent and reagent handling.

- Continuous flow chemistry offers potential for industrial scale synthesis with improved control and safety.

Q & A

Q. What are the common synthetic routes for Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate, and what reaction conditions are optimal?

The synthesis typically involves cyclocondensation of ethyl 2-bromoacetate with thiourea derivatives under basic conditions (e.g., NaOH in ethanol). A tert-butoxycarbonyl (Boc) protecting group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Critical parameters include temperature control (0–25°C), inert atmosphere, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR (¹H/¹³C): Assigns substituent positions on the thiazole ring and confirms Boc protection.

- IR : Validates carbonyl (C=O) and carbamate (N–C=O) functional groups.

- X-ray crystallography : Resolves 3D structure; SHELX or WinGX suites are used for refinement and validation .

- HPLC/MS : Ensures purity (>95%) and molecular weight confirmation .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a precursor for bioactive thiazole derivatives. The Boc group enables selective deprotection for further functionalization, such as coupling with amino acids or heterocycles to generate peptidomimetics or kinase inhibitors .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis, especially when scaling up?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.

- Catalysts : Employ coupling agents like EDC/HOBt for Boc introduction, reducing side reactions .

- Workup : Liquid-liquid extraction with ethyl acetate/water minimizes impurities.

- Scale-up considerations : Implement flow chemistry for exothermic steps to improve safety and reproducibility .

Q. What computational methods are employed to predict the reactivity and biological activity of thiazole derivatives like this compound?

- Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites .

- Molecular docking : Screens against targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina or Schrödinger Suite .

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible synthetic pathways for derivatives .

Q. How should discrepancies in crystallographic data be resolved when determining the structure of this compound?

- Validation tools : Use PLATON (ADDSYM) to check for missed symmetry and R1/wR2 convergence in SHELXL .

- Hirshfeld surface analysis : Identifies non-covalent interactions (e.g., C–H···O) to validate packing motifs .

- Cross-validation : Compare experimental XRD data with DFT-optimized geometries to resolve ambiguities .

Q. What in vitro assays are suitable for evaluating the biological activity of this thiazole derivative?

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Antioxidant : FRAP (Ferric Reducing Ability) or DPPH radical scavenging assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess IC50 values .

Q. What strategies are used to elucidate the mechanism of action of this compound in medicinal chemistry research?

- SAR studies : Synthesize analogs (e.g., replacing Boc with Fmoc) to identify critical functional groups .

- Enzyme inhibition assays : Test against kinases or proteases via fluorescence-based kinetic measurements .

- Metabolic profiling : Use LC-MS to track metabolite formation in hepatic microsomes .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity between similar thiazole derivatives?

- Dose-response curves : Ensure consistent molar concentrations across assays.

- Solubility checks : Use DMSO stocks with <0.1% precipitation in PBS.

- Control benchmarking : Compare with known inhibitors (e.g., Doxorubicin for cytotoxicity) to validate assay conditions .

Q. What experimental controls are critical when analyzing the compound’s stability under varying pH conditions?

- Buffer systems : Test in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0).

- LC-MS monitoring : Track degradation products (e.g., tert-butyl alcohol from Boc cleavage) over 24–72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.